Technical Whitepaper: Chemical Characterization, Synthesis, and Analytical Profiling of Methylfelbamate (CAS 22131-25-5)
Technical Whitepaper: Chemical Characterization, Synthesis, and Analytical Profiling of Methylfelbamate (CAS 22131-25-5)
Executive Summary
Methylfelbamate (CAS 22131-25-5), chemically designated as 2-methyl-2-phenylpropane-1,3-diyl dicarbamate, is a highly characterized process-related impurity of the antiepileptic drug Felbamate[1][2]. Understanding its physicochemical properties, synthetic origins, and analytical behavior is critical for pharmaceutical quality control (QC), regulatory compliance, and impurity profiling. This technical guide provides a deep dive into the molecular framework of Methylfelbamate, detailing self-validating synthetic methodologies and robust LC-MS/HPLC analytical workflows.
Part 1: Molecular Characterization and Chemical Properties
Methylfelbamate shares a structural homology with the active pharmaceutical ingredient (API) Felbamate, but it features an additional methyl group at the C2 position of the propanediol backbone[1]. This subtle aliphatic modification alters its lipophilicity, steric bulk, and crystal packing behavior. According to crystallographic studies, the hydrogen-bonding scheme of Methylfelbamate is three-dimensional, involving N—H⋯O, C—H⋯O, and N—H⋯(π-arene) interactions, which differentiate its stereochemical profile and potential mechanism of action from other anticonvulsants[3].
Quantitative Chemical Data
Table 1: Physicochemical and Identificational Properties of Methylfelbamate
| Property | Value |
| Analyte Name | Methylfelbamate[1] |
| Synonyms | Felbamate Methyl Impurity; 2-methyl-2-phenylpropane-1,3-diyl dicarbamate[2] |
| CAS Number | 22131-25-5[1] |
| Molecular Formula | C12H16N2O4[1] |
| Molecular Weight | 252.27 g/mol [1] |
| Exact Mass | 252.11 Da[1] |
| SMILES | O=C(OCC(C=1C=CC=CC1)(C)COC(=O)N)N[1] |
| Physical State | Solid[4] |
Part 2: Synthetic Methodology and Process Chemistry
Methylfelbamate is typically synthesized via the direct carbamoylation of 2-methyl-2-phenyl-1,3-propanediol[3]. The most scalable approach involves a two-step phosgenation and ammoniation sequence. The protocol below is designed as a self-validating system, ensuring high-purity yields suitable for reference standard generation.
Fig 1: Two-step synthetic pathway of Methylfelbamate via direct carbamoylation.
Step-by-Step Experimental Protocol: Synthesis of Methylfelbamate
Phase 1: Phosgenation (Formation of Bis(chlorocarbonate) Intermediate)
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Reagent Preparation: Dissolve 1.0 equivalent of 2-methyl-2-phenyl-1,3-propanediol in anhydrous toluene (10 volumes).
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Temperature Control: Cool the reaction vessel to 0–5°C using an ice-salt bath.
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Causality: Strict thermal control is imperative; elevated temperatures promote intramolecular cyclization, leading to cyclic carbonate byproducts instead of the desired linear bis(chlorocarbonate).
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Reagent Addition: Slowly bubble 2.5 equivalents of phosgene (COCl2) gas into the solution, followed by the dropwise addition of N,N-dimethylaniline (2.2 equivalents) as an acid scavenger.
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In-Process Validation: Quench a 100 µL reaction aliquot in anhydrous methanol. Analyze via LC-MS. The presence of the bis-methyl carbonate derivative (formed by the reaction of the chlorocarbonate with methanol) confirms the complete conversion of the starting diol before proceeding.
Phase 2: Ammoniation (Formation of Dicarbamate)
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Purging: Purge the reaction vessel with dry nitrogen for 30 minutes to expel unreacted phosgene safely.
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Nucleophilic Substitution: While maintaining the temperature at 0–5°C, introduce anhydrous ammonia (NH3) gas continuously for 2 hours.
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Causality: Ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the chlorocarbonate intermediate, displacing the chloride leaving group to form the carbamate linkages[3].
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Workup: Filter the resulting suspension to remove the precipitated ammonium chloride byproduct. Wash the toluene filtrate with chilled water, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude Methylfelbamate.
Phase 3: Purification and Crystallization
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Recrystallization: Dissolve the crude solid in a minimal volume of hot ethanol. Slowly add deionized water until the cloud point is reached, then allow it to cool to room temperature.
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Causality of Solvent Choice: The ethanol/water binary system exploits the differential solubility of the dicarbamate versus mono-carbamate impurities, ensuring the final crystalline product meets the >98% purity thresholds required for analytical reference standards[2].
Part 3: Analytical Workflow for Impurity Profiling
In pharmaceutical QC, isolating and quantifying Methylfelbamate within a Felbamate API matrix requires high-resolution chromatographic techniques.
Fig 2: LC-MS/HPLC analytical workflow for Methylfelbamate impurity profiling.
Step-by-Step Experimental Protocol: LC-MS/HPLC Analysis
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Sample Preparation: Accurately weigh 10 mg of the Felbamate API batch and dissolve it in 10 mL of Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.
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Causality: Acetonitrile ensures the complete solubilization of the lipophilic Methylfelbamate impurity, while the PTFE filter removes particulate matter that could degrade column performance.
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Chromatographic Separation:
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Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3 µm particle size).
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Mobile Phase: Gradient elution. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient Program: 10% B to 90% B over 15 minutes.
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Causality: The C18 stationary phase effectively resolves Felbamate from Methylfelbamate. The additional methyl group on Methylfelbamate increases its retention factor ( k′ ), causing it to elute later than the API. Formic acid acts as an ion-pairing agent, suppressing silanol interactions and enhancing ionization efficiency for downstream MS detection.
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Detection and Quantification:
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UV Detection: Set the Photodiode Array (PDA) detector to 210 nm.
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Causality: Aliphatic carbamates lack extended conjugated systems; thus, they exhibit maximum UV absorbance in the low-UV region.
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Mass Spectrometry (MS): Operate in Electrospray Ionization positive mode (ESI+). Monitor the specific mass-to-charge ratio (m/z) of 253.12, corresponding to the [M+H]+ adduct of Methylfelbamate (Exact mass: 252.11 Da)[1].
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Part 4: Safety and Handling Protocols
Methylfelbamate is a biologically active small molecule impurity and must be handled with appropriate laboratory safety measures. Based on standardized safety data, it is classified under GHS as harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332)[4]. It is also known to cause skin irritation and serious eye irritation (H315, H319)[4].
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PPE Requirements: Nitrile gloves, safety goggles, and a flame-retardant lab coat[4].
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Engineering Controls: All synthetic manipulations involving phosgene or dry powders must be conducted within a certified Class II chemical fume hood to prevent inhalation exposure and manage dust formation[4].
References
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Methylfelbamate (Crystal Structure and Synthesis) Source: Hempel, A., et al. Acta Crystallographica Section E: Structure Reports Online 61.5 (2005): o1384-o1386. (via ResearchGate) URL:[Link]
